

A Comparative Guide to Validated Quantification Methods for Prochlorperazine Maleate

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Compound of Interest

Compound Name: *Prochlorperazine maleate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of **Prochlorperazine Maleate** in pharmaceutical dosage forms. The information herein is compiled from various single-laboratory validation studies and is intended to assist researchers and quality control analysts in selecting a suitable method based on performance characteristics and available instrumentation. While no formal inter-laboratory validation studies were identified, this guide presents a comprehensive overview of independently validated methods, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparison of Method Performance

The following tables summarize the quantitative performance parameters of different validated analytical methods for **Prochlorperazine Maleate**. These parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are crucial for evaluating the reliability and suitability of a method for its intended purpose.

Table 1: Performance Characteristics of Validated RP-HPLC Methods

Parameter	Method 1[1][2][3]	Method 2[4][5][6]	Method 3[1]
Linearity Range	100 - 150 µg/mL	50 - 150 µg/mL	1-5 µg/ml
Correlation Coefficient (r ²)	0.999	0.9999	Not specified
Accuracy (% Recovery)	99 - 101%	98 - 102%	98 - 102%
Precision (%RSD)			
- Intraday	< 2%	0.38%	Not specified
- Interday	< 2%	0.25%	Not specified
LOD	1.76 µg/mL	Not specified	Not specified
LOQ	5.35 µg/mL	Not specified	Not specified

Table 2: Performance Characteristics of Validated UV-Vis Spectrophotometry Methods

Parameter	Method 4[7]	Method 5[8][9][10]
Linearity Range	2 - 16 µg/mL	1 - 5 µg/mL
Correlation Coefficient (r ²)	0.9909	Not specified
Accuracy (% Recovery)	98.85 - 99.75%	98 - 102%
Precision (%RSD)		
- Repeatability	0.612%	Not specified
- Intraday	< 2%	Not specified
- Interday	< 2%	Not specified
LOD	0.46 µg/mL	Not specified
LOQ	1.41 µg/mL	Not specified

Experimental Protocols

Detailed methodologies for the key validated methods are provided below. These protocols are based on the information available in the cited literature and should be adapted and verified by the user.

RP-HPLC Method 1[1][2][3]

- Instrumentation: Agilent Zorbax Bonus-RP column (250 x 4.6 mm, 5 μ m).
- Mobile Phase: 0.1% formic acid and acetonitrile (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: Diode array detector at 258 nm.
- Standard Solution Preparation: A stock solution of 1250 μ g/mL is prepared by dissolving 12.5 mg of **Prochlorperazine Maleate** in 10 mL of a 50:50 mixture of 0.1% formic acid and acetonitrile. A working standard of 125 μ g/mL is prepared by diluting the stock solution.[3]

RP-HPLC Method 2[4][5][6]

- Instrumentation: Inertsil ODS-3 column (250 x 4.6mm, 5 μ m).
- Mobile Phase: A mixture of buffer at pH 4.0 and acetonitrile (50:50, v/v).
- Flow Rate: 1.5 mL/min.
- Detection: UV detector at 254 nm.
- Run Time: 8 minutes.

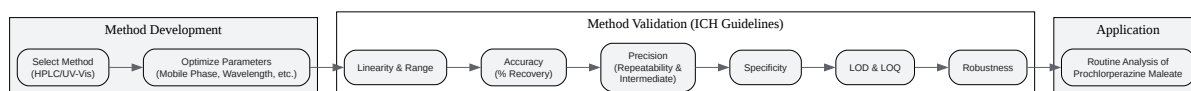
UV-Vis Spectrophotometry Method 4[7]

- Solvent: 0.3M Hydrochloric Acid (HCl).
- Wavelength of Maximum Absorbance (λ_{max}): 254 nm.

- **Standard Solution Preparation:** A standard stock solution of 1000 µg/mL is prepared by dissolving 100 mg of **Prochlorperazine Maleate** in 100 mL of 0.3M HCl. This is further diluted to obtain a working standard of 100 µg/mL.
- **Calibration Curve:** Prepared in the concentration range of 2-16 µg/mL.

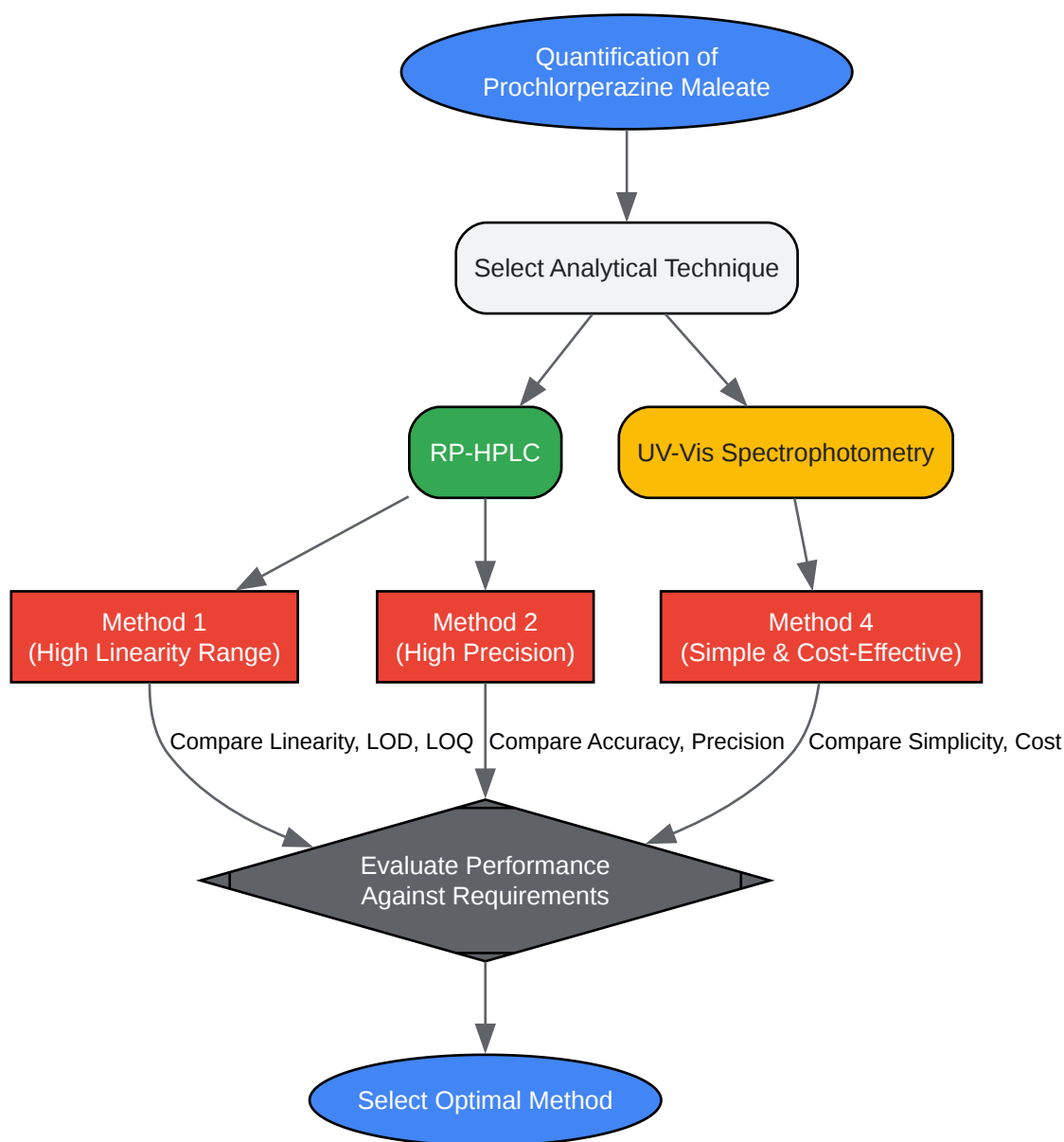
Visualized Workflows

The following diagrams illustrate the general workflow for the validation of an analytical method and a logical comparison of the presented methods.



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Caption: General workflow for the development and validation of an analytical method.



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Caption: Decision logic for selecting a suitable quantification method.

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